molecular formula C22H18O4 B568790 Dibenzyl Phthalate-d4 CAS No. 1015854-62-2

Dibenzyl Phthalate-d4

Cat. No.: B568790
CAS No.: 1015854-62-2
M. Wt: 350.406
InChI Key: UCVPKAZCQPRWAY-ZZRPVTOQSA-N
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Description

“Dibenzyl Phthalate-d4” is a Certified Reference Material . It is used in scientific research and development .


Synthesis Analysis

“this compound” is an analytical standard . The method permits the determination of phthalates in a concentration range from 0.3 to 20 mg/m3 .


Molecular Structure Analysis

“this compound” is an ester formed from phthalic acids and the alcohols with 1 to 14 carbon atoms .


Chemical Reactions Analysis

Phthalates, including “this compound”, can migrate easily from products into the environment and pollute food, water, and air .


Physical And Chemical Properties Analysis

Phthalates, including “this compound”, are usually water insoluble, odorless, and low volatile liquids . They are mainly used as plasticizers .

Scientific Research Applications

  • Dibenzyl Phthalate (DBzP) has been proposed as a possible alternative for banned/restricted phthalates due to its estrogen agonist/antagonist properties, as confirmed by molecular docking, yeast estrogen screen (YES), and immature mouse uterotrophic assays (Zhang et al., 2011).

  • Phthalates are widely used chemicals in various consumer products, and their presence as environmental contaminants has raised concerns about their potential endocrine-disrupting effects. This study reviews the uses, metabolism, and health effects of phthalates in human populations (Hauser & Calafat, 2005).

  • A study developed a method for the sensitive determination of phthalate esters, including Dibenzyl Phthalate, in environmental water samples, using magnetic solid-phase extraction and high-performance liquid chromatography (Wu et al., 2020).

  • Research on the urinary excretion of phthalate metabolites in Danish children revealed widespread exposure to multiple phthalates, raising concerns about their potential health impacts (Frederiksen et al., 2011).

  • Another study focused on the occurrence of phthalate esters in foods, highlighting the importance of understanding phthalate levels in foods for human exposure assessment (Cao, 2010).

  • A comparison study on the distribution of phthalate esters in a marine aquatic food web found that certain phthalate esters did not biomagnify, unlike polychlorinated biphenyls (Mackintosh et al., 2004).

  • The environmental exposure to phthalates and its relation to various health endpoints in humans was summarized, indicating the potential adverse health effects following prenatal, neonatal, childhood, and adult exposures (Swan, 2008).

  • Temporal trends in phthalate exposures in the U.S. population were analyzed, showing changes in exposure levels over a decade, which might be influenced by legislative activity and advocacy campaigns (Zota et al., 2014).

Mechanism of Action

Target of Action

Dibenzyl Phthalate-d4, a deuterium-labeled variant of Dibenzyl Phthalate , primarily targets nuclear receptors in various neural structures . These receptors play a crucial role in controlling brain functions and the onset of neurological disorders .

Mode of Action

This compound interacts with its targets, causing dysregulation of the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which are crucial for the neurodevelopmental process . This interaction leads to changes at the intracellular level, affecting the normal functioning of the brain .

Biochemical Pathways

The compound’s action affects several biochemical pathways. It interferes with the neuroactive ligand-receptor interaction pathway and activates the cytokine-cytokine receptor interaction pathway . These pathways are involved in controlling brain functions and the onset of neurological disorders .

Pharmacokinetics

The pharmacokinetics of this compound involves the use of stable heavy isotopes of hydrogen, carbon, and other elements incorporated into the drug molecules . These isotopes serve as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The action of this compound results in molecular and cellular effects. It disrupts hippocampal neurons and activates neuroinflammation . It also inhibits neuroactive receptors, leading to cognitive deficits among elderly individuals .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound’s concentration in the air can be determined using high-performance liquid chromatography . This method permits the determination of phthalates in a concentration range from 0.3 to 20 mg/m3 . The compound’s action can also be influenced by its solubility in various organic solvents .

Safety and Hazards

“Dibenzyl Phthalate-d4” should be handled with personal protective equipment/face protection. It is advised to ensure adequate ventilation and avoid contact with skin, eyes, or clothing. Ingestion and inhalation should be avoided .

Future Directions

Phthalates, including “Dibenzyl Phthalate-d4”, are a group of neurotoxicants with cognitive-disrupting potentials . Future research might focus on the cognitive-disrupting potential of “this compound” and its effects on human health .

Biochemical Analysis

Biochemical Properties

Dibenzyl Phthalate-d4, like other phthalates, interacts with various enzymes and proteins within biochemical reactions . For instance, it has been found to interact with enzymes such as carboxylesterase, which plays a role in the hydrolysis of phthalic acid esters . Additionally, it has been observed to bind to nuclear receptors in neural structures, potentially influencing brain functions .

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. It has been suggested that phthalates can disrupt endocrine functions, potentially affecting reproductive health and physical development . In terms of cellular metabolism, this compound, like other phthalates, can interfere with the normal functioning of cells, potentially leading to alterations in gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules within the cell. It is believed to exert its effects at the molecular level through binding interactions with these biomolecules, potentially leading to changes in enzyme activity and gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages . Specific studies investigating the dosage effects of this compound in animal models are currently limited.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by enzymes and interacts with various cofactors

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins

Subcellular Localization

It is possible that it may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications

Properties

IUPAC Name

dibenzyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O4/c23-21(25-15-17-9-3-1-4-10-17)19-13-7-8-14-20(19)22(24)26-16-18-11-5-2-6-12-18/h1-14H,15-16H2/i7D,8D,13D,14D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVPKAZCQPRWAY-ZZRPVTOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746776
Record name Dibenzyl (~2~H_4_)benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015854-62-2
Record name Dibenzyl (~2~H_4_)benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1015854-62-2
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